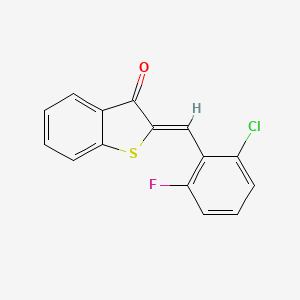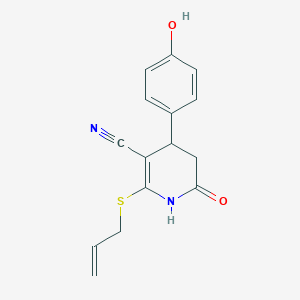![molecular formula C15H10Br2N4OS B11689821 2,4-Dibromo-6-[(3-mercapto-5-phenyl-[1,2,4]triazol-4-ylimino)-methyl]-phenol](/img/structure/B11689821.png)
2,4-Dibromo-6-[(3-mercapto-5-phenyl-[1,2,4]triazol-4-ylimino)-methyl]-phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dibromo-6-[(3-mercapto-5-fenil-[1,2,4]triazol-4-ilimino)-metil]-fenol es un compuesto orgánico complejo con la fórmula molecular C15H10Br2N4OS. Este compuesto destaca por su estructura única, que incluye átomos de bromo, un anillo de triazol y un grupo fenol. Se utiliza en diversas aplicaciones de investigación científica debido a sus interesantes propiedades químicas y potenciales actividades biológicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2,4-Dibromo-6-[(3-mercapto-5-fenil-[1,2,4]triazol-4-ilimino)-metil]-fenol típicamente implica múltiples pasos. Un método común involucra la reacción de 2,4-dibromofenol con un derivado de triazol. Las condiciones de reacción a menudo incluyen el uso de solventes como etanol o metanol y catalizadores como ácido clorhídrico o ácido sulfúrico para facilitar la reacción .
Métodos de producción industrial
Si bien los métodos específicos de producción industrial para este compuesto no están bien documentados, el enfoque general implicaría la ampliación de los métodos de síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción para aumentar el rendimiento y la pureza, así como la implementación de medidas de seguridad para manejar el bromo y otros intermediarios reactivos involucrados en la síntesis.
Análisis De Reacciones Químicas
Tipos de reacciones
2,4-Dibromo-6-[(3-mercapto-5-fenil-[1,2,4]triazol-4-ilimino)-metil]-fenol puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El grupo fenol puede oxidarse para formar quinonas.
Reducción: El anillo de triazol puede reducirse bajo condiciones específicas.
Sustitución: Los átomos de bromo pueden sustituirse con otros grupos funcionales mediante reacciones de sustitución nucleófila.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos como aminas o tioles. Las condiciones de reacción típicamente implican temperaturas controladas y el uso de atmósferas inertes para evitar reacciones secundarias no deseadas.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación del grupo fenol puede producir quinonas, mientras que la sustitución de los átomos de bromo puede producir una variedad de fenoles sustituidos .
Aplicaciones Científicas De Investigación
2,4-Dibromo-6-[(3-mercapto-5-fenil-[1,2,4]triazol-4-ilimino)-metil]-fenol tiene varias aplicaciones de investigación científica:
Mecanismo De Acción
El mecanismo mediante el cual 2,4-Dibromo-6-[(3-mercapto-5-fenil-[1,2,4]triazol-4-ilimino)-metil]-fenol ejerce sus efectos no se comprende completamente. Se cree que interactúa con varios objetivos moleculares, incluidas enzimas y receptores, a través de sus grupos fenol y triazol. Estas interacciones pueden conducir a la modulación de vías bioquímicas, lo que resulta en sus actividades biológicas observadas .
Comparación Con Compuestos Similares
Compuestos similares
- 2,4-Dibromo-6-[(3-mercapto-5-(2-clorofenil)-[1,2,4]triazol-4-ilimino)-metil]-fenol
- 2,4-Dibromo-6-[(3-mercapto-5-(4-metilfenil)-[1,2,4]triazol-4-ilimino)-metil]-fenol
- 2,4-Dibromo-6-[(3-mercapto-5-(2-metilfenil)-[1,2,4]triazol-4-ilimino)-metil]-fenol
Singularidad
Lo que diferencia a 2,4-Dibromo-6-[(3-mercapto-5-fenil-[1,2,4]triazol-4-ilimino)-metil]-fenol de compuestos similares es su patrón de sustitución específico y la presencia de átomos de bromo y azufre. Esta estructura única contribuye a su reactividad química distinta y a sus potenciales actividades biológicas, lo que lo convierte en un compuesto valioso para la investigación y las aplicaciones industriales .
Propiedades
Fórmula molecular |
C15H10Br2N4OS |
|---|---|
Peso molecular |
454.1 g/mol |
Nombre IUPAC |
4-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-3-phenyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H10Br2N4OS/c16-11-6-10(13(22)12(17)7-11)8-18-21-14(19-20-15(21)23)9-4-2-1-3-5-9/h1-8,22H,(H,20,23)/b18-8+ |
Clave InChI |
UUZDZFURHMZYQO-QGMBQPNBSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=C(C(=CC(=C3)Br)Br)O |
SMILES canónico |
C1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=C(C(=CC(=C3)Br)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4Z)-1-(4-bromophenyl)-4-[(3-methoxyphenyl)methylidene]pyrazolidine-3,5-dione](/img/structure/B11689747.png)
![Butyl 2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetate](/img/structure/B11689748.png)
![N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-phenylquinoline-4-carbohydrazide](/img/structure/B11689766.png)

![ethyl 2-chloro-5-(5-{(Z)-[1-(3-chloro-4-methylphenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)benzoate](/img/structure/B11689773.png)
![1-[4-(2,4-dichlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone](/img/structure/B11689778.png)

![(5Z)-5-[(2-chlorophenyl)methylidene]-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11689783.png)
![(5Z)-3-phenyl-2-sulfanylidene-5-[(2,4,6-trimethylphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B11689802.png)
![N'-[(E)-(3-chlorophenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11689809.png)
![Butyl 3-({[(4-methylbenzoyl)amino]carbothioyl}amino)benzoate](/img/structure/B11689816.png)
![N'-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]pyridine-4-carbohydrazide](/img/structure/B11689817.png)
![2-chloro-N-{4-[(E)-phenyldiazenyl]phenyl}pyridine-3-carboxamide](/img/structure/B11689822.png)

